3-Isopropyl-2-methoxybenzoic acid

Descripción general

Descripción

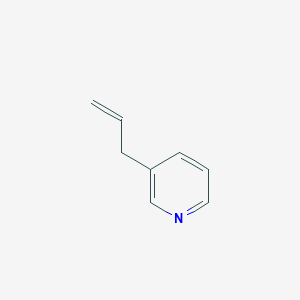

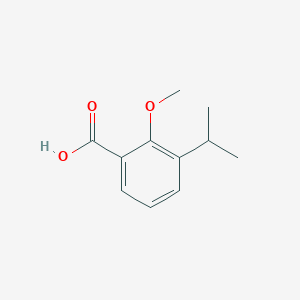

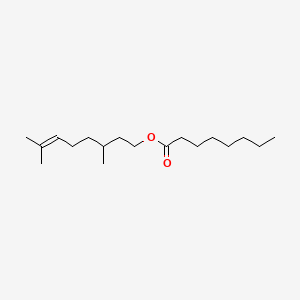

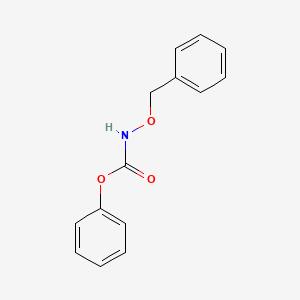

3-Isopropyl-2-methoxybenzoic acid is a heterocyclic organic compound . Its IUPAC name is 2-methoxy-3-propan-2-ylbenzoic acid . It has a molecular weight of 194.227060 g/mol and a molecular formula of C11H14O3 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves exploiting the gas-phase neighboring group participation (NGP) effect . This method has been used to differentiate ortho-substituted benzoic acid/ester derivatives with high-resolution mass spectrometry . Another approach involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC©C1=CC=CC(=C1OC)C(=O)O . The InChI Key for this compound is JXOPHTJUFIRDJI-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. For instance, the ortho effect, which involves the acidity of 2-substituted benzoic acids, has been analyzed quantitatively . The substituent effects were evaluated separately for the acid molecules and their anions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.227060 g/mol and a molecular formula of C11H14O3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Directed Ortho-Metalation: 3-Isopropyl-2-methoxybenzoic acid and related compounds can be synthesized using directed ortho-metalation techniques. This method is useful for the one-pot preparation of various substituted 2-methoxybenzoic acids, which are otherwise challenging to obtain through conventional means. This technique demonstrates the regioselective synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks, highlighting its versatility in chemical synthesis (Nguyen, Castanet, & Mortier, 2006).

Biochemical Applications

- Inhibition Studies: Related compounds, such as isovanillic acids (substituted 3-hydroxy-4-methoxybenzoic acids), have been studied as inhibitors of catechol O-methyltransferase, a key enzyme in the metabolism of catecholamines. This suggests potential biochemical applications in understanding enzyme inhibition mechanisms (Borchardt, Huber, & Houston, 1982).

Environmental Applications

- Pesticide Residue Analysis: Derivatives of chloromethoxybenzoic acid, closely related to this compound, are components of various pesticides. The study of these derivatives is crucial for understanding the environmental impact and developing sensitive methods for detecting pesticide residues in environmental samples (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Industrial Applications

- Flavor Encapsulation: Methoxybenzoic acid derivatives, such as 4-hydroxy-3-methoxybenzoic acid, have been used in the food industry for flavor encapsulation. This process involves intercalating flavor molecules into layered inorganic nanoparticles for controlled release, which is significant for food processing and preservation (Hong, Oh, & Choy, 2008).

Physical Chemistry Research

- Vapor Pressure Studies: The vapor pressures of various aminomethoxybenzoic acids have been measured, providing essential data for understanding the thermodynamics of sublimation. This information is vital for the application of these compounds in various physical and chemical processes (Monte, Almeida, & Matos, 2010).

Safety and Hazards

While specific safety and hazards information for 3-Isopropyl-2-methoxybenzoic acid was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for research on 3-Isopropyl-2-methoxybenzoic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceutical compounds . Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.

Propiedades

IUPAC Name |

2-methoxy-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOPHTJUFIRDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403294 | |

| Record name | 2-methoxy-3-propan-2-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73469-52-0 | |

| Record name | 2-methoxy-3-propan-2-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)

![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)